molecular formula C6H11NO B13971548 3-Methyl-4-(methylamino)but-3-en-2-one CAS No. 51479-87-9

3-Methyl-4-(methylamino)but-3-en-2-one

Cat. No.: B13971548
CAS No.: 51479-87-9
M. Wt: 113.16 g/mol
InChI Key: SISDVTKLAALOJE-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylamino)but-3-en-2-one is an organic compound with the molecular formula C6H11NO It is a derivative of butenone, featuring both a methyl group and a methylamino group attached to the butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(methylamino)but-3-en-2-one typically involves the reaction of methylamine with a suitable precursor such as 3-methyl-2-butenal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{3-Methyl-2-butenal} + \text{Methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylamino)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(methylamino)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylamino)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-phenyl-3-buten-2-one: Similar structure but with a phenyl group instead of a methylamino group.

    4-(methylamino)but-3-en-2-one: Lacks the additional methyl group present in 3-Methyl-4-(methylamino)but-3-en-2-one.

Uniqueness

This compound is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

51479-87-9

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methyl-4-(methylamino)but-3-en-2-one

InChI

InChI=1S/C6H11NO/c1-5(4-7-3)6(2)8/h4,7H,1-3H3

InChI Key

SISDVTKLAALOJE-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC)C(=O)C

Origin of Product

United States

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